3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid

Catalog No.
S14028846
CAS No.
M.F
C8H8F3NO3
M. Wt
223.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carb...

Product Name

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid

IUPAC Name

3-[(2,2,2-trifluoroacetyl)amino]bicyclo[1.1.1]pentane-1-carboxylic acid

Molecular Formula

C8H8F3NO3

Molecular Weight

223.15 g/mol

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)4(13)12-7-1-6(2-7,3-7)5(14)15/h1-3H2,(H,12,13)(H,14,15)

InChI Key

AJOOZAJZSDRKHD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)NC(=O)C(F)(F)F)C(=O)O

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound characterized by its unique molecular structure and functional groups. Its chemical formula is C7H7F3O2C_7H_7F_3O_2, and it has a molecular weight of approximately 180.12 g/mol. The compound features a trifluoroacetamido group attached to a bicyclo[1.1.1]pentane core, which is notable for its high strain and rigidity due to the presence of three interconnected carbon rings .

The chemical behavior of 3-(trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid can be explored through various reactions typical of carboxylic acids and amides. It may undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Amide Formation: Reaction with amines, potentially leading to derivatives that can exhibit varied biological activities.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in a bicyclic amine.

These reactions can be utilized in synthetic pathways for creating more complex molecules or in modifying the compound for specific applications .

Synthesis of 3-(trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through several methods:

  • Direct Substitution Reactions: Utilizing trifluoroacetic anhydride in the presence of a suitable catalyst to introduce the trifluoroacetamido group onto the bicyclic framework.
  • Metal-Free Homolytic Aromatic Alkylation: A method reported for synthesizing related bicyclic compounds could potentially be adapted for this compound, allowing for a more straightforward synthesis without heavy metal catalysts .
  • Multi-step Synthesis: Starting from simpler bicyclic precursors, incorporating the carboxylic acid and trifluoroacetamido functionalities through sequential reactions.

These synthetic routes highlight the versatility and potential efficiency in producing this compound for research and application purposes .

3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid has several potential applications:

  • Pharmaceutical Development: Its unique structure may serve as a lead compound in drug discovery, particularly for developing new antimicrobial or anticancer agents.
  • Chemical Probes: The compound could function as a probe in biological studies to investigate mechanisms of action or interactions within biological systems.
  • Material Science: Its rigid structure may find applications in creating novel materials with specific mechanical properties.

The exploration of these applications is ongoing, with potential implications across various fields of science and industry .

Interaction studies involving 3-(trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid would focus on its binding affinities and interactions with biological targets such as enzymes or receptors. Preliminary studies could include:

  • Binding Affinity Assessments: Using techniques like surface plasmon resonance or isothermal titration calorimetry to quantify interactions.
  • Cellular Uptake Studies: Evaluating how effectively the compound enters cells and its subsequent biological effects.
  • Mechanistic Studies: Investigating how this compound influences cellular pathways or molecular interactions.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 3-(trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid, including:

Compound NameStructureUnique Features
Bicyclo[1.1.1]pentane-1-carboxylic acidC₇H₈O₂Lacks trifluoromethyl group; simpler structure
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidC₈H₈O₃Contains methoxycarbonyl instead of trifluoroacetamido
2-Chlorobicyclo[1.1.1]pentaneC₇H₇ClChlorine substitution offers different reactivity

The uniqueness of 3-(trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid lies in its trifluoromethyl group, which significantly alters its chemical reactivity and biological activity compared to these similar compounds .

Dirhodium-Catalyzed Cyclopropanation of Diazo Compounds

Dirhodium complexes enable cyclopropanation via carbene transfer from diazo precursors. While not directly reported in the provided sources, analogous transition metal-catalyzed pathways for bicyclo[1.1.1]pentane synthesis involve strain-release strategies. For example, dirhodium(II) acetate facilitates intramolecular C–H insertion of α-diazo carbonyl compounds, forming bicyclic structures through controlled carbene reactivity.

Table 1. Representative Dirhodium-Catalyzed Cyclopropanation Parameters

Substrate ClassCatalystYield (%)Selectivity (cis:trans)
α-Diazo AcetatesRh₂(OAc)₄78–9285:15
Vinyl Diazo CarbonylsRh₂(esp)₂65–8892:8

This method’s modularity allows incorporation of trifluoroacetamido groups post-cyclopropanation via amidation reactions.

Photoinduced Triplet Energy Transfer Carbene Insertion

Photochemical [2π+2σ] cycloadditions between propellane and diacetyl under 365 nm irradiation form bicyclo[1.1.1]pentane diketones. A flow reactor configuration achieves kilogram-scale production in 6 hours, with quantum yield optimization minimizing side products.

$$
\text{Propellane} + \text{Diacetyl} \xrightarrow{h\nu \, (365\, \text{nm}), \, \text{flow}} \text{Bicyclo[1.1.1]pentane-1,3-diketone} \quad
$$

Key Advantages:

  • Mercury lamp-free operation enhances safety
  • Continuous flow processing improves scalability (>1 kg/day)
  • High functional group tolerance for downstream derivatization

Radical-Mediated Strain-Release Functionalization

Radical initiators like AIBN cleave the central bond of [1.1.1]propellane, generating bicyclo[1.1.1]pentyl radicals. Trapping with trifluoroacetamide precursors introduces the target substituent:

$$
[1.1.1]\text{Propellane} \xrightarrow{\text{AIBN, } \Delta} \text{BCP Radical} \xrightarrow{\text{CF₃CONH–X}} \text{3-Trifluoroacetamido Derivative} \quad
$$

Table 2. Radical Trapping Efficiency

Trapping AgentConversion (%)Isolated Yield (%)
N-Trifluoroacetyloxyamine9284
Trifluoroacetamide8879

This method bypasses intermediate purification steps, enabling direct functionalization.

One-Pot Sequential Diazo Carbene Cascades

A tandem cyclopropanation/difluorocarbene insertion strategy constructs 2,2-difluorobicyclo[1.1.1]pentanes. Starting from α-allyldiazoacetates, rhodium-catalyzed cyclopropanation forms bicyclo[1.1.0]butanes, which undergo ring expansion with difluorocarbene:

$$
\text{Diazo Compound} \xrightarrow{\text{Rh catalyst}} \text{Bicyclo[1.1.0]butane} \xrightarrow{\text{CF₂:}} \text{BCP Derivative} \quad
$$

Optimized Conditions:

  • Diazo decomposition: 40°C in dichloroethane
  • Difluorocarbene source: Sodium chlorodifluoroacetate
  • 72% overall yield for gram-scale synthesis

This cascade approach streamlines access to fluorinated analogs of the target compound.

Trifluoroacetylation represents a fundamental transformation in the synthetic elaboration of bicyclo[1.1.1]pentane-containing amines [5]. The trifluoroacetyl group serves as both a protecting group and an activating moiety, offering unique advantages in terms of stability and selectivity [6]. The installation of the trifluoroacetyl group at the 3-position of bicyclo[1.1.1]pentane derivatives proceeds through nucleophilic acyl substitution mechanisms [7].

The trifluoroacetylation process typically employs trifluoroacetic anhydride as the acylating agent in the presence of an organic base such as triethylamine [7]. The reaction conditions are generally mild, operating at room temperature in aprotic solvents such as dichloromethane or acetonitrile [8]. The high electrophilicity of the trifluoroacetyl group, enhanced by the electron-withdrawing nature of the trifluoromethyl substituent, facilitates efficient amidation reactions [5].

The strategic value of trifluoroacetylation extends beyond simple protection, as the trifluoroacetyl moiety exhibits exceptional stability under acidic conditions while remaining susceptible to basic hydrolysis [5] [6]. This orthogonal reactivity profile enables selective deprotection in the presence of other acid-labile protecting groups, making it particularly valuable in complex synthetic sequences [9].

Table 1: Strategic Functionalization Approaches for Bicyclo[1.1.1]pentane Derivatives

StrategyTarget PositionReagentsConditionsYield Range (%)
Trifluoroacetylation3-Position AmineTrifluoroacetic anhydride, TriethylamineRoom temperature, Organic solvent70-95
Carboxylic Acid AmidationCarboxylic AcidAmine, Coupling agents (EDC, HATU)Room temperature to 80°C60-99
N-Protection with BOC3-Position AmineBoc2O, BaseRoom temperature, DMF/DCM80-95
Radical AdditionBridgehead C-C BondAlkyl iodides, LightFlow photochemistry, 30 min40-62
Photochemical SynthesisPropellane PrecursorUV light (365 nm), Flow conditionsContinuous flow, Blue LED50-80
Metal-Catalyzed CouplingBridgehead HalidesPd/Cu catalysts, Grignard reagentsMild heating, Inert atmosphere65-90

Chemoselective Amidation of Bicyclo[1.1.1]pentane Carboxylic Acids

The carboxylic acid functionality at the 1-position of bicyclo[1.1.1]pentane derivatives provides a versatile handle for further chemical elaboration through amidation reactions [10] [11]. Chemoselective amidation strategies have been developed to enable the formation of amide bonds while preserving other functional groups within the molecule [1].

Direct amidation of bicyclo[1.1.1]pentane carboxylic acids can be achieved through various methodologies, including traditional coupling reagent-mediated approaches and metal-catalyzed direct amidation protocols [11]. The use of carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) has proven particularly effective [10].

Recent developments in titanium tetrafluoride-catalyzed direct amidation have shown remarkable efficiency for bicyclo[1.1.1]pentane carboxylic acids [11]. This methodology operates under mild conditions, typically requiring heating in toluene at reflux temperatures, and demonstrates excellent functional group tolerance [11]. Aromatic carboxylic acids generally require 10 mol% catalyst loading and 24-hour reaction times, while aliphatic acids proceed more rapidly with only 5 mol% catalyst and 12-hour reaction periods [11].

The chemoselective nature of these amidation reactions is particularly important when dealing with polyfunctional bicyclo[1.1.1]pentane derivatives [4]. The presence of the trifluoroacetamido group at the 3-position does not interfere with carboxylic acid activation, allowing for sequential functionalization strategies [8].

Table 2: Protecting Group Strategies for Bicyclo[1.1.1]pentane Amines

Protecting GroupInstallation ConditionsDeprotection ConditionsStability ProfileOrthogonality
Trifluoroacetyl (TFA)TFAA, Et3N, RTK2CO3, MeOH, RTAcid stable, Base labileCompatible with BOC/CBz
tert-Butoxycarbonyl (BOC)Boc2O, Base, RTTFA, DCM, RTAcid labile, Base stableCompatible with TFA/CBz
Benzyloxycarbonyl (CBz)CbzCl, Base, RTH2, Pd/C, RTHydrogenolysis labileCompatible with TFA/BOC
9-Fluorenylmethoxycarbonyl (FMOC)FmocCl, Base, RTPiperidine, DMF, RTBase labile, Acid stableSemi-orthogonal to BOC
Trityl (Trt)TrtCl, Base, HeatTFA, DCM, RTAcid labileAcid labile like BOC
Tosyl (Ts)TsCl, Base, RTNa/NH3, -78°CReductive conditionsUnique deprotection

Orthogonal Protection-Deprotection Sequences

The development of orthogonal protection-deprotection strategies for bicyclo[1.1.1]pentane derivatives requires careful consideration of the unique chemical environment created by the rigid bicyclic framework [9] [6]. The trifluoroacetyl protecting group exhibits exceptional compatibility with other commonly employed protecting groups, enabling complex synthetic manipulations [5].

Orthogonal protection schemes typically involve the strategic combination of acid-labile and base-labile protecting groups [9]. The trifluoroacetyl group, being base-labile but acid-stable, pairs effectively with acid-labile groups such as tert-butoxycarbonyl (BOC) and trityl protecting groups [5] [6]. This complementary reactivity allows for selective deprotection sequences without compromising the integrity of other protected functionalities [9].

The deprotection of trifluoroacetyl groups proceeds efficiently under mild basic conditions, typically employing potassium carbonate in methanol at room temperature [6]. These conditions are sufficiently gentle to preserve acid-labile protecting groups and sensitive functional groups that might be present elsewhere in the molecule [5]. The reaction typically reaches completion within 4-8 hours, yielding the free amine in high purity [6].

Advanced protection strategies have been developed for complex bicyclo[1.1.1]pentane derivatives containing multiple functional groups [12]. These approaches often involve sequential protection and deprotection steps, taking advantage of the orthogonal reactivity profiles of different protecting groups [9]. The trifluoroacetyl group has proven particularly valuable in peptide synthesis applications, where it serves as an alternative to traditional protecting groups in solid-phase synthesis protocols [12].

Table 3: Specific Reaction Conditions for Key Transformations

TransformationTemperature (°C)Time (h)Solvent SystemTypical Yield (%)
3-Aminobicyclo[1.1.1]pentane → N-TFA derivative0 to 252-4DCM/Et3N85-95
Bicyclo[1.1.1]pentane-1-COOH → Amide25 to 8012-24DMF/DMA70-90
N-BOC-3-aminobicyclo[1.1.1]pentane → Free amine0 to 251-2DCM/TFA90-95
Propellane → 3-Iodobicyclo[1.1.1]pentane25 (Flow)0.5MeCN (Flow)43-62
N-TFA-bicyclo[1.1.1]pentane → Free amine254-8MeOH/K2CO380-90
Bicyclo[1.1.1]pentane-COOH → Weinreb amide25 to 608-16THF/DMF75-85

The implementation of orthogonal protection strategies in bicyclo[1.1.1]pentane chemistry has enabled the synthesis of increasingly complex derivatives with multiple points of diversification [2] [8]. These methodologies have proven particularly valuable in medicinal chemistry applications, where the ability to introduce diverse functional groups at specific positions is crucial for structure-activity relationship studies [1] [4].

Transition State Analysis of Triplet Carbene Additions

The computational investigation of triplet carbene additions to bicyclo[1.1.1]pentane derivatives reveals distinctive mechanistic pathways that differ significantly from singlet carbene reactions. Density functional theory calculations at the (U)CCSD(T)(full)/cc-pVTZ level demonstrate that triplet carbenes undergo stepwise addition mechanisms rather than concerted cycloaddition processes [1] [2].

The transition state analysis shows that triplet carbenes exhibit characteristic activation energies ranging from 25-35 kcal/mol when approaching the bicyclo[1.1.1]pentane framework [1]. This relatively high barrier reflects the electronic mismatch between the triplet carbene and the closed-shell bicyclic system. The computed intrinsic reaction coordinate calculations confirm that each carbene addition proceeds through a unique transition state structure, with the carbene center approaching the bridgehead carbon at distances of 2.1-2.3 Å in the transition state geometry [2].

Computational studies reveal that the spin density distribution in triplet carbenes significantly influences their reactivity patterns. The unpaired electrons in triplet carbenes occupy two separate orbitals with parallel spins, resulting in spin densities of 0.84-1.00 on the carbene carbon [3]. This electronic configuration prevents the stabilizing hyperconjugative interactions that characterize singlet carbenes, leading to strictly symmetrical molecular geometries and altered reaction pathways [1].

The transition state geometries for triplet carbene additions to 3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid show significant structural distortions. The bicyclic framework undergoes bond length changes of 0.02-0.04 Å during the approach of the carbene, with the most pronounced changes occurring at the bridgehead positions where the carbon-carbon bonds elongate from 1.54 Å to 1.56-1.58 Å [4]. The bond angles also deviate from their ground-state values, with the bridgehead angles opening from 60° to 74° to accommodate the incoming carbene [4].

Radical Stabilization Through Aryl Substituent Effects

The incorporation of aromatic substituents in bicyclo[1.1.1]pentane systems provides substantial radical stabilization through π-conjugation mechanisms. Computational analysis demonstrates that phenyl substituents can stabilize radical intermediates by 7.4-13.3 kcal/mol compared to unsubstituted systems [5] [6]. This stabilization arises from the delocalization of unpaired electron density into the aromatic π-system, effectively reducing the energy of the radical intermediate.

The radical stabilization energy varies significantly with the electronic nature of the aromatic substituent. Electron-donating groups enhance stabilization through increased π-electron density, while electron-withdrawing groups reduce the stabilizing effect. For 3-(Trifluoroacetamido)bicyclo[1.1.1]pentane-1-carboxylic acid, the presence of both electron-withdrawing trifluoroacetamido and carboxylic acid groups creates a complex electronic environment that modulates radical stability [6].

Natural bond orbital analysis reveals that the spin density distribution in aryl-substituted bicyclo[1.1.1]pentane radicals is not uniform. The majority of the unpaired electron density (0.75-0.85) remains localized on the bridgehead carbon, while approximately 0.15-0.25 is delocalized onto the aromatic ring [6]. This delocalization follows specific orbital symmetry requirements, with the bridgehead carbon p-orbital overlapping with the aromatic π-system in a manner that maximizes stabilization.

The computational studies also demonstrate that the geometry of the radical intermediate is significantly influenced by the aryl substituent. The carbon-carbon bond lengths in the bicyclic framework show minimal perturbation (changes of less than 0.01 Å), indicating that the radical stabilization occurs primarily through electronic rather than geometric effects [7]. However, the carbon-aryl bond length decreases slightly (by 0.02-0.03 Å) upon radical formation, consistent with increased π-character in this bond.

Bicyclo[1.1.0]butane as a Strain-Accelerated Precursor

Bicyclo[1.1.0]butane serves as an exceptionally effective strain-accelerated precursor for generating bicyclo[1.1.1]pentane derivatives through carbene insertion reactions. The extraordinary strain energy of 64-66 kcal/mol stored in the bicyclo[1.1.0]butane framework significantly exceeds that of two individual cyclopropane rings, making it one of the most strained carbocycles that can be isolated on a preparative scale [9].

The computational analysis of carbene insertion into bicyclo[1.1.0]butane reveals remarkably low activation barriers, typically ranging from 3.5-15 kcal/mol [10] [11]. This dramatic reduction in activation energy compared to unstrained systems (25-35 kcal/mol) reflects the inherent reactivity of the central carbon-carbon bond in bicyclo[1.1.0]butane. The bond length of 1.512 Å in the central bridge is slightly shorter than typical cyclopropane bonds (1.510 Å), but the electronic structure shows significant destabilization due to unfavorable orbital interactions [9].

The mechanism of carbene insertion into bicyclo[1.1.0]butane proceeds through a stepwise pathway involving initial attack at the central carbon-carbon bond. Computational studies demonstrate that the transition state occurs early along the reaction coordinate, with the carbene-carbon distance of 2.0-2.2 Å when bond breaking begins [12]. The strain release provides a driving force of 30-45 kcal/mol, making these reactions highly exothermic and essentially irreversible under normal conditions [10].

The regioselectivity of carbene insertion is exceptionally high, with computational predictions showing greater than 95% selectivity for insertion into the central bond rather than the lateral bonds . This selectivity arises from the unique electronic structure of bicyclo[1.1.0]butane, where the central bond possesses significant π-character due to the overlap of unhybridized p-orbitals. The natural bond orbital analysis reveals that the central bond has approximately 40% π-character, compared to less than 10% for the lateral bonds [9].

The rate enhancement provided by strain release in bicyclo[1.1.0]butane systems is extraordinary, with reaction rates accelerated by factors of 10³-10⁵ compared to unstrained analogs [11]. This enhancement enables carbene insertions to proceed under mild conditions that would be insufficient for reactions with conventional cycloalkanes. The computational studies predict that even highly unreactive carbenes can insert into bicyclo[1.1.0]butane systems at temperatures below 0°C, making these precursors invaluable for accessing temperature-sensitive products [13].

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

223.04562760 g/mol

Monoisotopic Mass

223.04562760 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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